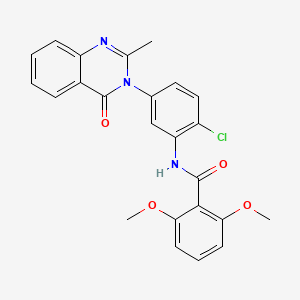

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

A novel method for synthesizing quinazolinones, involving a palladium-catalyzed domino reaction, highlights the chemical's significance in creating complex molecular structures through efficient pathways. This method facilitates the generation of (η(3)-benzyl)palladium species, emphasizing the chemical's utility in organic synthesis and the development of new synthetic routes for pharmaceuticals (Hidemasa Hikawa et al., 2012).

Antimicrobial Activity

Compounds structurally related to the specified chemical have shown potential antimicrobial properties. For instance, derivatives of quinazolinone were synthesized with the aim of developing antimicrobials, demonstrating activity against various strains of human pathogenic microorganisms. This suggests the chemical's role in exploring new antimicrobial agents (G. Saravanan et al., 2015).

Antitumor Activity

Quinazolinone and its derivatives have also been evaluated for antitumor activity, with certain compounds displaying significant growth inhibition across various cancer cell lines. This points to the chemical's potential in cancer research and therapy, particularly in identifying novel compounds with broad-spectrum antitumor properties (A. Alanazi et al., 2014).

DNA-Binding Properties

Research into N-alkylanilinoquinazoline derivatives has revealed significant DNA interaction, suggesting the use of quinazolinone-based compounds as potential DNA intercalative agents. This highlights the role of such chemicals in studying DNA-binding mechanisms and their implications in therapeutic development (A. Garofalo et al., 2010).

Chemical Reaction Studies

Investigations into the reactions of related compounds have provided insights into the formation of various heterocyclic compounds, demonstrating the versatility of quinazolinone derivatives in synthesizing a wide range of chemical entities. This research underlines the importance of such chemicals in developing new synthetic methodologies and understanding chemical reaction mechanisms (Isao Shibuya, 1981).

Propriétés

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O4/c1-14-26-18-8-5-4-7-16(18)24(30)28(14)15-11-12-17(25)19(13-15)27-23(29)22-20(31-2)9-6-10-21(22)32-3/h4-13H,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFDCWWZDEKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC=C4OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,6-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2365373.png)